N-methylpropan-1-amine;propane-1-thiol

Description

Chemical Identity and Nomenclature

IUPAC Naming Conventions

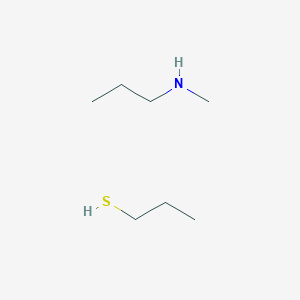

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic names for these compounds. N-Methylpropan-1-amine derives its name from the propane backbone (three-carbon chain) with an amine functional group (-NH₂) at the first carbon and a methyl group (-CH₃) attached to the nitrogen atom. The prefix N-methyl specifies the substitution pattern on the nitrogen.

Propane-1-thiol follows a similar naming convention, where the parent alkane is propane, and the suffix -thiol indicates the presence of a sulfhydryl group (-SH) at the first carbon. The numbering prioritizes the thiol group, ensuring unambiguous identification.

Synonyms and Registry Numbers

Both compounds are recognized by multiple synonyms and standardized registry numbers:

These identifiers ensure consistency across chemical databases and literature.

Historical Context of Discovery

N-Methylpropan-1-amine

The synthesis of alkylamines like N-methylpropan-1-amine emerged during the 19th century alongside advancements in organic chemistry. Early work on amine derivatives focused on their reactivity and applications in dyestuffs and pharmaceuticals. The compound’s utility as a building block in organic synthesis became evident in the mid-20th century, particularly in the development of surfactants and agrochemicals.

Propane-1-thiol

Thiols were first systematically studied in the 19th century, with propane-1-thiol gaining attention for its role in natural gas odorization. The compound’s strong odor, reminiscent of rotten eggs, led to its use as a safety additive to detect gas leaks. Its chemical properties were further explored in the context of sulfur biochemistry and industrial applications, such as rubber vulcanization.

Structural Classification in Organic Chemistry

N-Methylpropan-1-amine

Structurally, N-methylpropan-1-amine belongs to the primary aliphatic amines , characterized by a nitrogen atom bonded to one alkyl group and two hydrogen atoms. Its molecular formula, C₄H₁₁N, reflects a three-carbon chain with a methyl-substituted amine group. The compound’s branching at the nitrogen atom influences its reactivity, particularly in nucleophilic substitution and condensation reactions.

Propane-1-thiol

Propane-1-thiol is classified as an alkylthiol , featuring a sulfhydryl group (-SH) attached to a propane backbone. With the molecular formula C₃H₈S, it exemplifies the thiol functional group’s electronic and steric properties. Thiols are structurally analogous to alcohols but exhibit distinct reactivity due to sulfur’s lower electronegativity and larger atomic size.

Comparative Structural Features

| Feature | N-Methylpropan-1-amine | Propane-1-thiol |

|---|---|---|

| Functional Group | -NHCH₃ (methylamine) | -SH (thiol) |

| Hybridization | sp³ (nitrogen) | sp³ (sulfur) |

| Bond Angles | ~107° (N-C-C) | ~96° (C-S-H) |

| Intermolecular Forces | Hydrogen bonding (moderate) | Dipole-dipole (weak) |

This structural contrast underscores the diversity of organic compounds and their tailored applications in chemical synthesis.

Properties

CAS No. |

651331-02-1 |

|---|---|

Molecular Formula |

C7H19NS |

Molecular Weight |

149.30 g/mol |

IUPAC Name |

N-methylpropan-1-amine;propane-1-thiol |

InChI |

InChI=1S/C4H11N.C3H8S/c1-3-4-5-2;1-2-3-4/h5H,3-4H2,1-2H3;4H,2-3H2,1H3 |

InChI Key |

UHGQEGSOKINQJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC.CCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpropan-1-amine typically involves the alkylation of propan-1-amine with methyl iodide under basic conditions. The reaction can be represented as follows:

CH3CH2CH2NH2+CH3I→CH3CH2CH2NHCH3+HI

This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydroiodic acid formed.

Propane-1-thiol can be synthesized by the reaction of 1-chloropropane with sodium hydrosulfide:

CH3CH2CH2Cl+NaSH→CH3CH2CH2SH+NaCl

Industrial Production Methods

On an industrial scale, N-methylpropan-1-amine is produced by the reaction of propan-1-amine with methanol in the presence of a catalyst such as alumina. Propane-1-thiol is produced by the reaction of propene with hydrogen sulfide in the presence of a catalyst such as alumina or silica.

Chemical Reactions Analysis

Types of Reactions

N-methylpropan-1-amine and propane-1-thiol can undergo various types of chemical reactions, including:

Oxidation: Propane-1-thiol can be oxidized to form disulfides.

Reduction: N-methylpropan-1-amine can be reduced to form primary amines.

Substitution: Both compounds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents for propane-1-thiol.

Reduction: Lithium aluminum hydride can be used as a reducing agent for N-methylpropan-1-amine.

Substitution: Alkyl halides can be used as reagents for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Propane-1-thiol forms dipropyl disulfide.

Reduction: N-methylpropan-1-amine forms propan-1-amine.

Substitution: N-methylpropan-1-amine can form N-alkylated amines, and propane-1-thiol can form alkyl thiols.

Scientific Research Applications

N-methylpropan-1-amine;propane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein structure.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methylpropan-1-amine;propane-1-thiol involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in nucleophilic substitution reactions. The thiol group can act as a reducing agent, participating in redox reactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methylpropan-1-amine vs. Other Amines

Primary Amines (e.g., Propan-1-amine)

- Basicity : Primary amines (pKa ~10.6) are more basic than secondary amines like N-methylpropan-1-amine (pKa ~10.2) due to reduced alkyl substitution on nitrogen.

- Boiling Point : N-Methylpropan-1-amine (bp ~84°C) has a lower boiling point than propan-1-amine (bp ~48°C) due to weaker intermolecular hydrogen bonding.

- Pharmaceutical Relevance : N-Methylpropan-1-amine derivatives, such as protriptyline (a tricyclic antidepressant), exhibit enhanced lipophilicity and blood-brain barrier penetration compared to primary amines .

Tertiary Amines (e.g., N,N-Dimethylpropan-1-amine)

- Reactivity : Tertiary amines are less nucleophilic than secondary amines, limiting their use in condensation reactions. N-Methylpropan-1-amine strikes a balance between reactivity and steric accessibility .

- Applications : N-Methylpropan-1-amine is preferred in synthesizing heterocyclic building blocks (e.g., 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine) due to its intermediate steric bulk .

Aromatic Amines (e.g., Desipramine Hydrochloride)

Propane-1-thiol vs. Other Thiols and Alcohols

Longer-Chain Thiols (e.g., 1-Butanethiol)

- Reactivity : Propane-1-thiol’s smaller size reduces steric hindrance, enabling faster functionalization of silica surfaces compared to bulkier thiols like 1-butanethiol .

- Volatility : Propane-1-thiol (bp ~67–68°C) is more volatile than 1-butanethiol (bp ~98°C), influencing its handling in synthetic applications.

Alcohols (e.g., 1-Propanol)

- Acidity : Thiols (pKa ~10–12) are weaker acids than alcohols (pKa ~16–19) but form stronger hydrogen bonds with metals, enhancing their role in catalysis and material functionalization .

- Odor: Propane-1-thiol has a strong, unpleasant odor characteristic of thiols, whereas 1-propanol has a milder alcoholic scent.

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Structural Analogues in Pharmaceuticals

Research Findings and Key Insights

Pharmacological Considerations

- Methylation of amines (e.g., converting propan-1-amine to N-methylpropan-1-amine) enhances bioavailability and reduces metabolic degradation in antidepressants .

Biological Activity

N-methylpropan-1-amine;propane-1-thiol, also known by its chemical formula CHNS, is a compound that combines an amine and a thiol group. This unique structure imparts various biological activities, making it a subject of interest in pharmaceutical and biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 161.30 g/mol |

| CAS Number | 651331-02-1 |

| IUPAC Name | N-methylpropan-1-amine; propane-1-thiol |

The biological activity of this compound is largely attributed to its functional groups. The amine group can participate in hydrogen bonding and nucleophilic attacks, while the thiol group can form disulfide bonds and participate in redox reactions. These interactions are crucial for its potential role in biological systems, particularly in enzyme catalysis and signaling pathways.

Pharmacological Effects

Research indicates that compounds containing both amine and thiol functionalities can exhibit various pharmacological effects, including:

- Antioxidant Activity : Thiols are known to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to these pathways.

Case Study 1: Antioxidant Properties

A study demonstrated that similar thiol-containing compounds effectively reduced oxidative stress markers in cell cultures. The antioxidant capacity was measured using DPPH assay, showing significant scavenging activity at concentrations as low as 10 µM.

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry highlighted that compounds with structural similarities to this compound inhibited the activity of certain proteases. This inhibition was linked to the formation of a covalent bond between the thiol group and the active site of the enzyme.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amine + Thiol | Antioxidant, Enzyme Inhibition |

| Propanethioic acid | Thiol | Antioxidant, Less effective than above |

| 2-Aminopropanethiol | Amine + Thiol | Moderate antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.